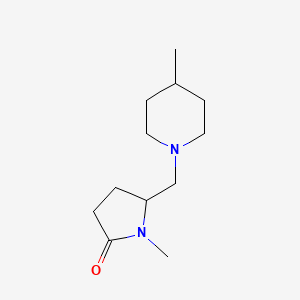

1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one" is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered ring containing one nitrogen atom. Pyrrolidine derivatives are known for their diverse range of biological activities and are often used as building blocks in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method involves the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, which can further undergo catalytic reduction to yield methyl 4-piperidinopyrrole-2-carboxylates . Another approach for synthesizing pyrrolidine derivatives is the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding polysubstituted pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure and conformation of pyrrolidine derivatives can be studied using various spectroscopic methods. For instance, the conformation of the piperidin ring in {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine was analyzed using NMR spectroscopy, revealing that the solid and solution conformations are similar . Additionally, the crystal and molecular structures of isothiazolopyridine derivatives of Mannich base type were determined, showing significant stacking interactions and hydrogen bonding .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The kinetics and mechanism of the transformation reaction of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]-N-methyl-isothiuronium bromide into thiazolidin-4-one derivatives have been studied, showing that the reaction is subject to general base, acid, and hydroxide-ion catalyses . Furthermore, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems via one-pot condensation demonstrates the versatility of pyrrolidine derivatives in forming polycyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be characterized through various analytical techniques. The vibrational spectra and electronic structure of Mannich base pyrrolidine derivatives have been studied, providing insights into the antioxidant activity of these compounds . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated, showing promising results against certain bacterial strains .

Scientific Research Applications

Purification and Molecular Characterization of cGMP-dependent Protein Kinase from Apicomplexan Parasites

The trisubstituted pyrrole derivative mentioned is known to inhibit the growth of Eimeria spp., both in vitro and in vivo, by targeting cGMP-dependent protein kinase (PKG). This discovery highlights the potential of such compounds in the treatment of diseases caused by Apicomplexan parasites. The molecular target was identified using a tritiated analogue to purify a protein from Eimeria tenella lysates, marking the first example of a protozoal PKG. Cloning of PKG from various Apicomplexan parasites revealed a unique parasite signature sequence absent in mammalian or Drosophila PKG, containing an additional cGMP-binding site. The study also noted differences in nucleotide cofactor regulation between parasite and mammalian PKGs, with the former being significantly stimulated by cGMP. Two isoforms of the enzyme were identified, expressed from a single gene, with one being soluble and the other membrane-associated. Both isoforms, along with the recombinant enzyme, were inhibited by the compound, suggesting its potential as a therapeutic agent against diseases caused by Apicomplexan parasites (Gurnett et al., 2002).

Facile One-Pot Synthesis of Novel Ortho-Aminocarbonitriles and Dicyanoanilines

1-Methylpiperidin-4-one and its analogues were used in a pseudo four-component reaction, highlighting their versatility in organic synthesis. Under ultrasonic irradiation, these compounds reacted with malononitrile and various aldehydes, leading to the efficient formation of ortho-aminocarbonitrile products. This method also facilitated the direct formation of dicyanoanilines, demonstrating the potential of 1-Methylpiperidin-4-one in facilitating diverse synthetic pathways for complex organic molecules (Mojtahedi et al., 2016).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

The compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, underscores the importance of 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one in pharmaceutical synthesis. The developed process involved an asymmetric Michael addition and a stereoselective alkylation, illustrating the compound's role in synthesizing medically relevant molecules (Fleck et al., 2003).

Bactericidal Activities of the Pyrrole Derivative BM212

BM212, a pyrrole derivative similar in structure to 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one, demonstrated potent inhibitory and bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of pyrrole derivatives in developing new antimicrobial agents, especially against challenging pathogens (Deidda et al., 1998).

Evaluation of a Cyclic GMP-Dependent Protein Kinase Inhibitor in Treatment of Murine Toxoplasmosis

The efficacy of a trisubstituted pyrrole compound, similar to 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one, against Toxoplasma gondii in mice underscores the therapeutic potential of such compounds. The study revealed that while the compound provided protection, an IFN-γ-dependent immune response was crucial for controlling infection post-treatment, suggesting a synergistic role between the compound and the immune system in treating toxoplasmosis (Nare et al., 2002).

Mechanism of Action

Target of Action

It’s worth noting that both indole and pyrrolidinone derivatives, which share structural similarities with the compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets in a way that induces various biological activities .

Biochemical Pathways

Indole and pyrrolidinone derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

1-methyl-5-[(4-methylpiperidin-1-yl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-10-5-7-14(8-6-10)9-11-3-4-12(15)13(11)2/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVFTOCJZFIPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CCC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)

![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)

![7-benzyl-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2520687.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)